molecular formula C12H9Cl2NO2S B1670854 N-(3,5-dichlorophenyl)benzenesulfonamide CAS No. 54129-15-6

N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No. B1670854
CAS RN: 54129-15-6
M. Wt: 302.2 g/mol
InChI Key: HMKZVAZQKOKXRZ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)benzenesulfonamide, also known as C21, is a chemical compound with the molecular formula C12H9Cl2NO2S . It is used as an inhibitor of Rac activation by Dock5 .


Molecular Structure Analysis

The molecular structure of N-(3,5-dichlorophenyl)benzenesulfonamide can be represented by the SMILES notation: ClC1=CC(NS(=O)(=O)C2=CC=CC=C2)=CC(Cl)=C1 . This indicates that the molecule contains a benzenesulfonamide core with a 3,5-dichlorophenyl group attached.


Physical And Chemical Properties Analysis

N-(3,5-dichlorophenyl)benzenesulfonamide is a solid compound with a molecular weight of 302.17 g/mol . It is soluble in DMSO .

Scientific Research Applications

1. Disruptor of Mycobacterial Energetics

  • Summary of Application : N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a derivative of N-(3,5-dichlorophenyl)benzenesulfonamide, has been found to significantly affect the energetics of Mycobacterium tuberculosis .
  • Methods of Application : The compound was biologically characterized and its structure-activity relationships were analyzed .
  • Results or Outcomes : Despite the compound’s overall activity (MIC=16 µg/mL, RFF=3.29), it poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .

2. Inhibitor of Rac Activation by Dock5

  • Summary of Application : N-(3,5-dichlorophenyl)benzenesulfonamide (C21) has been used as an inhibitor of Rac activation by Dock5 .
  • Methods of Application : The compound was applied in biochemical assays to study its inhibitory effects .
  • Results or Outcomes : The compound was found to inhibit Rac activation by Dock5, although the specific results were not detailed in the source .

Safety And Hazards

N-(3,5-dichlorophenyl)benzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(3,5-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKZVAZQKOKXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407261
Record name N-(3,5-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)benzenesulfonamide

CAS RN

54129-15-6
Record name N-(3,5-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (1.74 mL, 13.57 mmol) and DIEA (0.34 mL, 2.49 mmol) were added to a solution of 3,5-dichloroaniline (2.0 g, 12.34 mmol) in DCM (50 mL). The resulting solution was stirred at room temperature for 48 h, during which a precipitate was formed. The reaction mixture was then evaporated to dryness and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to give TC-IV-145 (1.90 g, 51%) as a yellow solid.
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
VZ Rodrigues, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C12H7Cl4NO2S, the N—H bond in the C—SO2—NH—C segment is syn with respect to the ortho-Cl atom of the sulfonylbenzene ring and one of the meta-Cl …
Number of citations: 1 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - ncbi.nlm.nih.gov
In the title compound, C 12 H 9 Cl 2 NO 2 S, the conformation of the N—H bond is syn to the 2-chloro group and anti to the 3-chloro group of the aniline benzene ring. The molecule is …
Number of citations: 11 www.ncbi.nlm.nih.gov
BT Gowda, S Foro, KS Babitha… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC Back to Top Skip to main content NIH NLM Logo Access keys NCBI Homepage MyNCBI Homepage Main Content Main Navigation Search …
Number of citations: 9 www.ncbi.nlm.nih.gov
PG Nirmala, BT Gowda, S Foro… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C14H13Cl2NO2S, the conformation of the N—C bond in the C—SO2—NH—C segment has gauche torsions with respect to the S=O bonds. …
Number of citations: 13 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C13H11Cl2NO2S, the conformation of the N—C bond in the C—SO2—NH—C segment is gauche with respect to the SO bonds. The two …
Number of citations: 3 scripts.iucr.org
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section …, 2011 - ncbi.nlm.nih.gov
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide - PMC Back to Top Skip to main content NIH NLM Logo Access keys NCBI Homepage MyNCBI Homepage Main Content Main …
Number of citations: 8 www.ncbi.nlm.nih.gov
VZ Rodrigues, S Foro, BT Gowda… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C13H10Cl3NO2S, torsion angle of the C—SO2—NH—C group in the molecule is −58.57 (26). The sulfonyl and aniline benzene rings are tilted relative to each …
Number of citations: 12 scripts.iucr.org
徐曉鶴 - 2018 - kanazawa-med.repo.nii.ac.jp
研究目的 Rupture of lens cataract (RLC) は, 生後 45~ 100 日齢にレンズ後極の破裂により眼の白濁を来す希なマウスの系統である. これまでの研究から, RLC マウスではレンズ上皮細胞に由来…
Number of citations: 4 kanazawa-med.repo.nii.ac.jp
PG Nirmala, S Foro, BT Gowda… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C12H9Cl2NO2S, the molecule is bent at the S atom with a C—SO2—NH—C torsion angle of 82.5 (2). The benzene rings are tilted relative to each other by 43.5 (1…
Number of citations: 13 scripts.iucr.org
K Shakuntala - 2021 - shodhgangotri.inflibnet.ac.in
The thesis describes the results of synthetic, spectral and structural studies on a large number of substituted maleamic acids, maleic diamides, N-(arylsulfonyl)-substitutedacetamides …
Number of citations: 2 shodhgangotri.inflibnet.ac.in

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